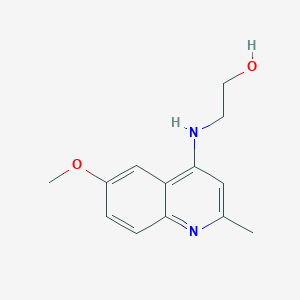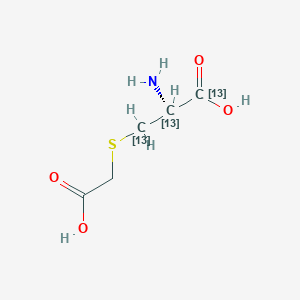
Carbocisteine-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocisteine-13C3, also known as S-Carboxymethyl-L-cysteine-13C3, is a stable isotope-labeled compound. It is a derivative of carbocisteine, a mucolytic agent used to reduce the viscosity of mucus in the respiratory tract. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbocisteine-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of carbocisteine. This can be achieved through the alkylation of cysteine with chloroacetic acid, where the carbon atoms in the chloroacetic acid are replaced with carbon-13 isotopes . The reaction typically occurs under mild conditions, with the use of a suitable base to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and advanced purification techniques to ensure the final product meets the required standards for research and analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Carbocisteine-13C3 undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The carboxymethyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted carbocisteine derivatives.
Wissenschaftliche Forschungsanwendungen
Carbocisteine-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Wirkmechanismus
Carbocisteine-13C3 exerts its effects by reducing the viscosity of mucus in the respiratory tract. It achieves this by breaking down the glycoprotein structure of mucus, making it easier to expel. The compound targets mucus glycoproteins and disrupts their disulfide bonds, leading to a decrease in mucus viscosity . This mechanism is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD) and bronchiectasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylcysteine: Another mucolytic agent that reduces mucus viscosity by breaking disulfide bonds in mucus glycoproteins.
Erdosteine: A mucolytic with antioxidant properties, used to treat respiratory conditions.
Ambroxol: A mucolytic and expectorant that enhances mucus clearance from the respiratory tract.
Uniqueness of Carbocisteine-13C3
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool in research applications. The carbon-13 isotopes allow for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C5H9NO4S |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,3+1,5+1 |
InChI-Schlüssel |
GBFLZEXEOZUWRN-ZHPJTALBSA-N |
Isomerische SMILES |
C(C(=O)O)S[13CH2][13C@@H]([13C](=O)O)N |
Kanonische SMILES |
C(C(C(=O)O)N)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)


![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)
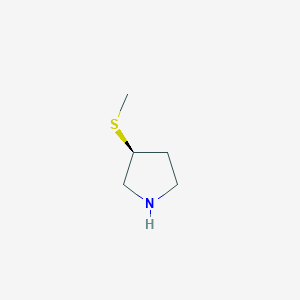
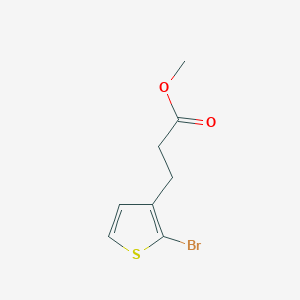
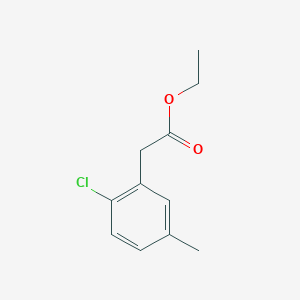
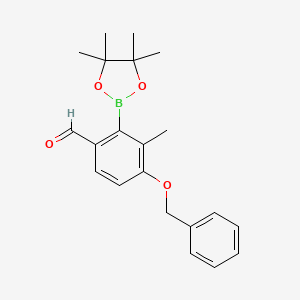


![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
